molecular formula C14H15BrN2O3S B15097187 5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B15097187
M. Wt: 371.25 g/mol
InChI Key: WWSJOQCCVLQGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is an organic compound with a complex structure that includes bromine, methoxy, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-methylpyridine. Sodium acetate is added to a solution of 2-methoxy-4-methylpyridine in ethyl acetate, followed by the dropwise addition of bromine at 0°C. The reaction mixture is then stirred at 50°C for 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to its combination of bromine, methoxy, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C14H15BrN2O3S

Molecular Weight

371.25 g/mol

IUPAC Name

5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O3S/c1-9-5-4-6-16-14(9)17-21(18,19)13-8-11(15)10(2)7-12(13)20-3/h4-8H,1-3H3,(H,16,17)

InChI Key

WWSJOQCCVLQGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.